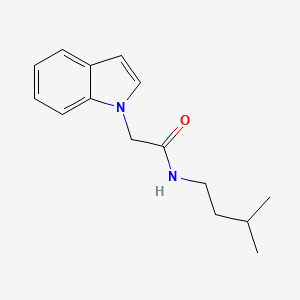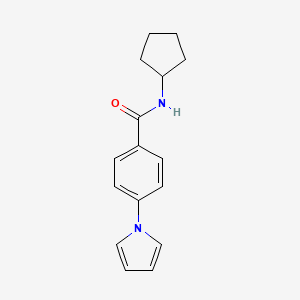![molecular formula C20H17FN2O2 B4502067 6-(2-fluoro-4-methoxyphenyl)-2-[(2E)-3-phenylprop-2-en-1-yl]pyridazin-3(2H)-one](/img/structure/B4502067.png)
6-(2-fluoro-4-methoxyphenyl)-2-[(2E)-3-phenylprop-2-en-1-yl]pyridazin-3(2H)-one
Vue d'ensemble
Description
6-(2-fluoro-4-methoxyphenyl)-2-[(2E)-3-phenylprop-2-en-1-yl]pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C20H17FN2O2 and its molecular weight is 336.4 g/mol. The purity is usually 95%.
The exact mass of the compound 6-(2-fluoro-4-methoxyphenyl)-2-(3-phenyl-2-propen-1-yl)-3(2H)-pyridazinone is 336.12740595 g/mol and the complexity rating of the compound is 552. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Phosphodiesterase 10A (PDE10A) Inhibition
A study by Kunitomo et al. (2014) explored pyridazinone-based phosphodiesterase 10A (PDE10A) inhibitors, optimized using structure-based drug design techniques. This research led to the identification of a compound with potent inhibitory activity and high selectivity, highlighting its potential in clinical trials for schizophrenia treatment (Kunitomo et al., 2014).
Analgesic and Anti-inflammatory Agents
Gökçe et al. (2005) synthesized a series of pyridazinone derivatives, examining their analgesic and anti-inflammatory activities. The research identified specific compounds with promising analgesic and anti-inflammatory properties, without gastric ulcerogenic effects, suggesting their potential therapeutic applications (Gökçe et al., 2005).
Şahina et al. (2004) developed methyl 6-substituted-3(2H)-pyridazinone-2-ylacetates and evaluated their analgesic and anti-inflammatory effects. Their findings suggested these compounds as more active than traditional nonsteroidal anti-inflammatory drugs, without exhibiting gastric ulcerogenic effects (Şahina et al., 2004).
Vasodilation and Beta-Adrenergic Antagonist Activity
Howson et al. (1988) synthesized various stereoisomers of a pyridazinone derivative and assessed their pharmacological profile. They found that one particular isomer exhibited a combination of vasodilation and beta-adrenergic antagonist activity, suggesting its potential for therapeutic applications (Howson et al., 1988).
Solubility and Thermodynamic Behavior
Shakeel et al. (2017) investigated the solubility and thermodynamic behavior of pyridazinone derivatives. Their study focused on the solubility in various solvents and thermodynamic analysis, providing insights into the physical properties of these compounds, which is crucial for their pharmaceutical applications (Shakeel et al., 2017).
Anti-Cancer Properties
Kamble et al. (2015) synthesized new pyridazinone derivatives and assessed their inhibitory effects on various human cancer cell lines. Their research highlighted the potential of certain compounds as effective anti-cancer agents, showing inhibitory activity against cancer cell lines and antiangiogenic properties (Kamble et al., 2015).
Propriétés
IUPAC Name |
6-(2-fluoro-4-methoxyphenyl)-2-[(E)-3-phenylprop-2-enyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O2/c1-25-16-9-10-17(18(21)14-16)19-11-12-20(24)23(22-19)13-5-8-15-6-3-2-4-7-15/h2-12,14H,13H2,1H3/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSHADKXZKURAZ-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC=CC3=CC=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)C/C=C/C3=CC=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[2-(4-chlorophenoxy)propanoyl]amino}benzamide](/img/structure/B4501985.png)
![4-[4-(1,2-benzisothiazol-3-yl)piperazino]-N~1~-cyclopentyl-4-oxobutanamide](/img/structure/B4501990.png)
![2-chloro-N-[2-(1-methyl-4-piperidinyl)ethyl]benzamide](/img/structure/B4502000.png)
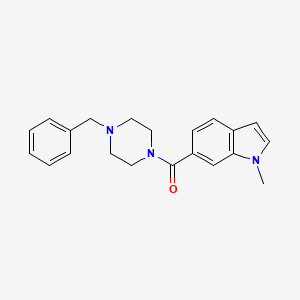
![4-{4-[2-(phenylthio)ethoxy]benzoyl}morpholine](/img/structure/B4502012.png)
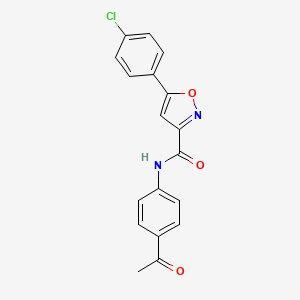
![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-methyl-1H-indole-4-carboxamide](/img/structure/B4502027.png)
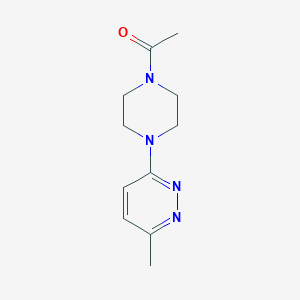
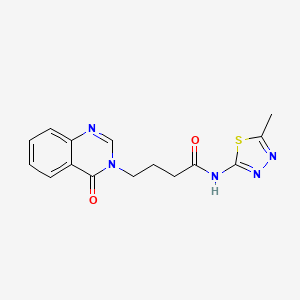
![2-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-6-(4-fluoro-2-methoxyphenyl)-3(2H)-pyridazinone](/img/structure/B4502044.png)
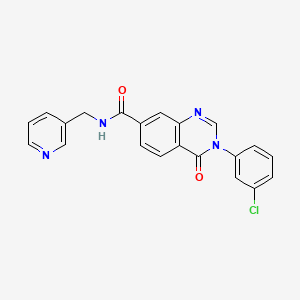
![1-{[3-(3,4-dimethoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}piperidine](/img/structure/B4502056.png)
